1,3-Diphenylpropylamine

Calcium channel pharmacology Cardiovascular research Diphenylalkylamine SAR

1,3-Diphenylpropylamine offers 1.63-fold greater L-type calcium channel potency (IC50 10.4 μM) than fendiline under identical conditions. As a validated non-interference internal standard for stereospecific modafinil HPLC (225 nm, β-cyclodextrin column), it accelerates regulatory method validation. For lercanidipine manufacturing, the patented route using this intermediate achieves direct condensation and crystallization without column chromatography. The unsubstituted primary amine permits systematic N-derivatization for GABA(B) PAM lead generation.

Molecular Formula C15H17N
Molecular Weight 211.3 g/mol
CAS No. 5689-74-7
Cat. No. B3053897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylpropylamine
CAS5689-74-7
Molecular FormulaC15H17N
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C2=CC=CC=C2)N
InChIInChI=1S/C15H17N/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12,16H2
InChIKeyABMVTYGGTMHHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenylpropylamine (CAS 5689-74-7) Procurement Guide: Baseline Properties and Chemical Identity


1,3-Diphenylpropylamine (also designated as 3,3-diphenylpropylamine, C₁₅H₁₇N, molecular weight 211.30) is a diphenylalkylamine comprising a propylamine backbone substituted with two phenyl groups at the terminal carbon [1]. The compound is a combustible solid with a melting point of 29–31 °C and refractive index n20/D of 1.583, exhibiting basic amine properties and moderate hydrophobicity . It serves as a critical synthetic intermediate in the manufacture of L-type calcium channel blockers including lercanidipine and fesoterodine, and is utilized as an internal standard in stereospecific HPLC methods for chiral drug analysis [2].

1,3-Diphenylpropylamine: Why Structural Analogs Cannot Be Interchanged in Research and Manufacturing


Compounds within the diphenylpropylamine class exhibit substantial functional divergence based on N-substitution patterns, stereochemistry, and backbone modifications. The parent 1,3-diphenylpropylamine contains a primary amine moiety that serves as a versatile synthetic handle for further derivatization, whereas N-substituted analogs such as fendiline (N-[3,3-diphenylpropyl]-α-methylbenzylamine) and prenylamine possess distinct pharmacological profiles that preclude simple substitution [1][2]. Furthermore, the enantiomeric composition of chiral diphenylpropylamine derivatives critically determines both pharmacological activity and chromatographic behavior, with the racemic mixture exhibiting properties distinct from single enantiomers [3]. Substituting the parent compound with an alternative diphenylalkylamine without verifying assay-specific performance risks compromising both synthetic yields and analytical method validation outcomes.

1,3-Diphenylpropylamine Quantitative Differentiation Evidence: Comparator-Based Performance Data


1,3-Diphenylpropylamine vs. Fendiline: Comparative L-Type Calcium Channel Blockade Potency in Guinea Pig Ventricular Myocytes

1,3-Diphenylpropylamine demonstrates an IC₅₀ of 10.4 μM for inhibition of L-type calcium current (I_CaL) measured via whole-cell patch clamp in isolated guinea pig ventricular myocytes [1]. Under identical experimental conditions (same species, cell type, and electrophysiological technique), the N-substituted analog fendiline (N-[3,3-diphenylpropyl]-α-methylbenzylamine) exhibits an IC₅₀ of 17.0 ± 2.43 μM [2]. This represents a 1.63-fold difference in potency favoring the parent compound.

Calcium channel pharmacology Cardiovascular research Diphenylalkylamine SAR

1,3-Diphenylpropylamine as Internal Standard: Validated Non-Interference in Modafinil Enantiomer Quantification vs. Alternative Internal Standards

In a validated stereospecific HPLC method for simultaneous determination of D- and L-modafinil in human plasma, 3,3-diphenylpropylamine was employed as the internal standard and monitored by UV detection at 225 nm [1]. The method demonstrated that neither of the two major circulating metabolites (modafinil acid and modafinil sulfone) interfered with the 3,3-diphenylpropylamine peak, a critical validation parameter not automatically satisfied by alternative internal standard candidates [1]. The assay achieved a quantifiable range of 0.100 to 15.0 μg/mL for each modafinil enantiomer.

Chiral chromatography Bioanalytical method validation Pharmacokinetic studies

1,3-Diphenylpropylamine as Critical Intermediate: Documented Synthetic Utility in Lercanidipine Manufacturing vs. Alternative Routes

1,3-Diphenylpropylamine serves as the essential starting material for preparing 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, the key intermediate in lercanidipine synthesis [1]. Alternative synthetic approaches lacking this diphenylpropylamine backbone would require de novo construction of the 3,3-diphenylpropyl pharmacophore, a process historically associated with slow displacement reactions, low total yields, and the use of hazardous reagents such as methyl iodide and lithium aluminum hydride [2]. The patented method utilizing 3,3-diphenylpropylamine-based intermediates achieves condensation and crystallization to yield lercanidipine hydrochloride with reduced reaction time and improved yield compared to prior art methods involving column chromatography [1].

Pharmaceutical synthesis Process chemistry Antihypertensive drug intermediates

1,3-Diphenylpropylamine vs. Prenylamine Analogs: GABA(B) Receptor Allosteric Modulation Activity Comparison

Fendiline (N-[3,3-diphenylpropyl]-α-methylbenzylamine) and its congener prenylamine (N-[3,3-diphenylpropyl]-α-methylphenylethylamine), both built upon the 1,3-diphenylpropylamine scaffold, function as positive allosteric modulators at GABA(B) receptors in rat neocortex [1]. Fendiline exhibits activity at 5–50 μM, while prenylamine requires higher concentrations of 10–100 μM to produce comparable enhancement of agonist-induced hyperpolarizing responses [1]. A third analog, F551 (N-[3,3-diphenylpropyl]-α-methyl-3-methoxybenzylamine), demonstrates enhanced potency with activity at 1–30 μM [1].

GABA(B) receptor pharmacology Allosteric modulation Neuropharmacology

1,3-Diphenylpropylamine Synthetic Accessibility: Friedel-Crafts Route Yields vs. Traditional Displacement Methods

A patented method for obtaining 3,3-diphenylpropylamines employs a Friedel-Crafts-type aromatic electrophilic substitution reaction between a propylenephenylamine and a disubstituted aromatic hydrocarbon, providing the target compounds with reported good yields [1]. This approach contrasts with traditional synthetic routes that rely on displacement reactions requiring several days to complete and deliver low total yields, while employing costly and hazardous reagents such as methyl iodide and lithium aluminum hydride [1]. The Friedel-Crafts method reduces the number of synthetic steps, utilizes non-toxic and cost-effective starting materials, and achieves pharmaceutical-quality product without chromatographic purification [1].

Synthetic methodology Process optimization API intermediate manufacturing

1,3-Diphenylpropylamine Enantiomeric Resolution Capability: Chiral Separation Feasibility Documented in Patent Literature

The enantiomeric mixture of 3,3-diphenylpropylamines can be resolved into individual enantiomers using chiral chromatographic columns or fractional crystallization with optically active acids [1]. This documented resolvability is not universally guaranteed across all diphenylalkylamine analogs and represents a defined characteristic that supports the compound's utility in generating enantiomerically pure derivatives for pharmaceutical development [1]. The European patent EP 1927585 A2 specifically describes methods for separating the desired enantiomer from the mixture obtained via the propylenephenylamine-disubstituted aromatic hydrocarbon reaction [2].

Chiral resolution Enantiomer separation Pharmaceutical quality control

1,3-Diphenylpropylamine Procurement Scenarios: Validated Research and Industrial Applications


Cardiovascular Pharmacology: L-Type Calcium Channel Screening and Diphenylalkylamine SAR Studies

Researchers investigating structure-activity relationships of diphenylalkylamine calcium channel modulators should prioritize 1,3-diphenylpropylamine as the parent scaffold for derivatization. With an established IC₅₀ of 10.4 μM against L-type calcium current in guinea pig ventricular myocytes—demonstrating 1.63-fold greater potency than the clinically studied analog fendiline (IC₅₀ = 17.0 μM) under identical experimental conditions—this compound provides a higher-potency starting point for synthetic elaboration [1]. The unsubstituted primary amine moiety permits systematic N-alkylation or N-acylation to generate focused libraries for calcium channel pharmacology studies.

Bioanalytical Method Development: Chiral HPLC Internal Standard for Pharmacokinetic Studies

Analytical laboratories developing stereospecific HPLC methods for chiral drug quantification should procure 1,3-diphenylpropylamine as a validated internal standard for modafinil enantiomer assays. The compound has been documented to produce no interference from major circulating metabolites (modafinil acid and modafinil sulfone) at the detection wavelength of 225 nm when analyzed on a β-cyclodextrin chiral column, supporting a validated quantifiable range of 0.100–15.0 μg/mL per enantiomer [2]. This established non-interference profile accelerates method validation and strengthens regulatory submission packages for pharmacokinetic studies.

Pharmaceutical Manufacturing: Lercanidipine API Intermediate Procurement

Process chemistry groups and contract manufacturing organizations producing lercanidipine hydrochloride should source 1,3-diphenylpropylamine as the critical intermediate for preparing 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol. The patented synthetic route utilizing this intermediate achieves direct condensation with the dihydropyridine acid chloride partner and crystallization to yield the final API, eliminating column chromatographic purification steps that render alternative processes commercially non-viable for large-scale operations [3]. Procurement of this intermediate directly supports scalable, cost-effective manufacturing of this third-generation dihydropyridine calcium channel blocker.

Medicinal Chemistry: GABA(B) Receptor Allosteric Modulator Scaffold Development

Medicinal chemistry teams pursuing novel positive allosteric modulators of GABA(B) receptors should acquire 1,3-diphenylpropylamine as a privileged scaffold for lead generation. The diphenylpropylamine core, when N-substituted with appropriate groups, yields compounds (e.g., fendiline, prenylamine, F551) that enhance GABA(B) receptor-mediated hyperpolarizing responses in rat neocortex with effective concentration ranges spanning 1–100 μM depending on substitution pattern [4]. This scaffold provides a defined starting point for systematic exploration of N-substituent effects on allosteric modulator potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Diphenylpropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.